molecular formula C19H16BrN3O3S2 B4585858 4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

Cat. No.: B4585858
M. Wt: 478.4 g/mol
InChI Key: HBXMVBQEILYEOV-UHFFFAOYSA-N
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Description

4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is a useful research compound. Its molecular formula is C19H16BrN3O3S2 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.98165 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Characterization

Research on compounds structurally related to 4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has primarily focused on synthetic methodologies and chemical characterization. Saeed and Wong (2012) described the base-catalyzed S-cyclization of corresponding benzamide derivatives to prepare a series of 1,3-thiazole heterocyclic compounds, highlighting the structural establishment through various analytical techniques, including X-ray crystallographic analysis (Saeed & Wong, 2012). Similarly, Hossaini et al. (2017) developed a one-pot, multicomponent synthesis for new benzamide derivatives, emphasizing their characterization through IR, NMR, mass spectrometry, and single-crystal X-ray analysis (Hossaini et al., 2017).

Crystal Structure Analysis

The synthesis and crystal structure analysis of closely related compounds have been a subject of interest. Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing detailed crystal structure information from single-crystal X-ray diffraction data, highlighting the presence of a strong intramolecular hydrogen bond (Saeed et al., 2010).

Antifungal Activity

The exploration of biological activities of benzamide derivatives has also been conducted. Saeed et al. (2008) investigated the antifungal activity of variously substituted benzamide compounds, finding that some exhibited low to moderate activity, which suggests potential applications in developing antifungal agents (Saeed et al., 2008).

Properties

IUPAC Name

4-bromo-N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S2/c1-25-15-8-5-12(9-16(15)26-2)14-10-28-19(21-14)23-18(27)22-17(24)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXMVBQEILYEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.